ON-013100

Beschreibung

Structure

3D Structure

Eigenschaften

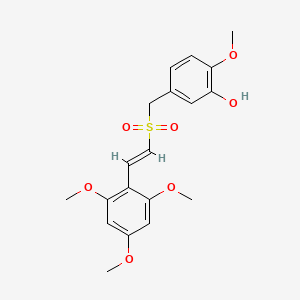

IUPAC Name |

2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPUSRLWNSTQIK-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865783-95-5 |

Source

|

| Record name | ON-013100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ON-013100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I19I491A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ON-013100: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a benzylstyrylsulfone derivative that has demonstrated potent antineoplastic properties as a mitotic inhibitor.[1][2] Extensive preclinical research has identified its primary mechanism of action as the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of protein synthesis that is frequently dysregulated in cancer.[3][4] This targeted inhibition leads to the suppression of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and c-Myc.[3][4] A water-soluble phosphate (B84403) prodrug of ON-013100, known as briciclib (B1667788) (formerly ON 014185), has been developed to improve its clinical applicability and shares the same active pharmacophore and mechanism of action.[4][5] This technical guide provides an in-depth overview of the function of ON-013100, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting eIF4E-Mediated Translation

The primary molecular target of ON-013100 and its active form derived from briciclib is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNA (mRNA). In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncogenic proteins that drive cell proliferation, survival, and metastasis.[4]

ON-013100 exerts its anticancer effects through the following key mechanisms:

-

Direct Binding to eIF4E: Studies have shown that ON-013100 and briciclib directly bind to eIF4E.[3] This interaction disrupts the normal function of eIF4E, thereby inhibiting the initiation of translation of specific mRNAs.

-

Inhibition of Oncogenic Protein Synthesis: By targeting eIF4E, ON-013100 effectively downregulates the protein expression of key drivers of cancer progression, including:

-

Disruption of eIF4E Localization: Treatment with ON-013100 or briciclib has been observed to alter the subcellular localization of eIF4E, causing its accumulation in the nucleus. This sequestration further impairs its cytoplasmic function in translation initiation.

The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the eIF4E signaling pathway for their growth and survival.

Quantitative Data: In Vitro Efficacy

The in vitro potency of ON-013100 and its prodrug briciclib has been evaluated across a panel of human cancer cell lines using cell viability assays. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.

| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |

| ON-013100 | JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 | [4] |

| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 | [4] | |

| MCF7 | Breast Cancer | 6.7 - 11.2 | [4] | |

| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | [4] | |

| AGS | Gastric Cancer | 6.7 - 11.2 | [4] | |

| OE19 | Esophageal Cancer | 6.7 - 11.2 | [4] | |

| OE33 | Esophageal Cancer | 6.7 - 11.2 | [4] | |

| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | [4] | |

| Briciclib | JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | [1][4] |

| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | [1][4] | |

| MCF7 | Breast Cancer | 9.8 - 12.2 | [1][4] | |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | [1][4] | |

| AGS | Gastric Cancer | 9.8 - 12.2 | [1][4] | |

| OE19 | Esophageal Cancer | 9.8 - 12.2 | [1][4] | |

| OE33 | Esophageal Cancer | 9.8 - 12.2 | [1][4] | |

| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | [1][4] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize ON-013100, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ON-013100 and briciclib.

Cell Viability (MTT) Assay

This protocol is for determining the GI50 of ON-013100 in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

ON-013100 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of ON-013100 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol is for assessing the effect of ON-013100 on the expression of proteins like Cyclin D1 and c-Myc.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantitative measurement of specific proteins, such as Cyclin D1, in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

Commercially available ELISA kit for the protein of interest (e.g., Human Cyclin D1 ELISA Kit)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This may involve diluting cell lysates to fall within the detection range of the assay.

-

Coating: If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with the provided blocking buffer.

-

Sample Incubation: Add standards and samples to the wells and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).

-

Detection Antibody: Wash the plate and add the detection antibody. Incubate as recommended.

-

Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody or streptavidin-HRP. Incubate as recommended.

-

Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop.

-

Stop Reaction: Add the stop solution to halt the reaction.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the target protein in the samples.

Clinical Development

Conclusion

ON-013100 is a potent antineoplastic agent that functions by inhibiting the eIF4E-mediated translation of key oncogenic proteins, including Cyclin D1 and c-Myc. This mechanism of action leads to cell cycle arrest and apoptosis in a variety of cancer cell types, as demonstrated by low nanomolar GI50 values in preclinical studies. The experimental protocols outlined in this guide provide a framework for the further investigation of ON-013100 and its derivatives. While the clinical development of its prodrug, briciclib, has faced challenges, the unique mechanism of targeting eIF4E remains a compelling strategy for the development of novel cancer therapeutics. Further research into the structure-activity relationship of benzylstyrylsulfone compounds and their interaction with eIF4E may yield new and improved drug candidates.

References

The Discovery and Development of ON-013100: A Novel Mitotic Inhibitor Targeting Cancer Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ON-013100 is a novel, orally bioavailable small molecule belonging to the benzyl (B1604629) styryl sulfone class of compounds. It functions as a mitotic inhibitor, demonstrating potent anti-cancer activity by targeting the eukaryotic translation initiation factor 4E (eIF4E). This targeted approach leads to the downstream reduction of key oncoproteins, including cyclin D1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in malignant cells. Its water-soluble phosphate (B84403) derivative, briciclib (B1667788) (formerly ON-014185), has advanced into clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and available clinical trial information for ON-013100 and its derivative, briciclib.

Discovery and Medicinal Chemistry

The development of a water-soluble derivative, briciclib, was a crucial step to enable intravenous administration in clinical settings. Briciclib is a phosphate salt of ON-013100, designed to improve its pharmaceutical properties.

Mechanism of Action: Targeting the eIF4E-Mediated Translation

ON-013100 and its active form, briciclib, exert their anti-cancer effects by targeting a critical regulator of protein synthesis, the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNAs (mRNAs).[1] Many oncoproteins that drive cell proliferation and survival, such as cyclin D1 and c-Myc, are encoded by mRNAs that are highly dependent on eIF4E for their translation.[1]

In many cancers, the eIF4E pathway is hyperactivated, leading to an overproduction of these oncoproteins. ON-013100 binds to eIF4E, disrupting its function and thereby inhibiting the translation of its target mRNAs.[2] This leads to a significant reduction in the cellular levels of cyclin D1 and c-Myc.[1][2] The depletion of these critical proteins results in cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by the enhanced expression of p53 and cleaved caspase-3.[1]

Signaling Pathway Diagram

Caption: Signaling pathway targeted by ON-013100.

Preclinical Data

In Vitro Activity

ON-013100 and briciclib have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values from in vitro studies are summarized in the table below.[1][3]

| Cell Line | Cancer Type | ON-013100 GI50 (nM) | Briciclib GI50 (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 | 9.8 - 12.2 |

| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 | 9.8 - 12.2 |

| MCF7 | Breast Cancer | 6.7 - 11.2 | 9.8 - 12.2 |

| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | 9.8 - 12.2 |

| AGS | Gastric Cancer | 6.7 - 11.2 | 9.8 - 12.2 |

| OE19 | Esophageal Cancer | 6.7 - 11.2 | 9.8 - 12.2 |

| OE33 | Esophageal Cancer | 6.7 - 11.2 | 9.8 - 12.2 |

| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | 9.8 - 12.2 |

Importantly, both compounds were found to be relatively non-toxic to normal endothelial cells.[1]

In Vivo Activity

Preclinical in vivo studies using tumor xenograft models have supported the anti-cancer activity observed in vitro. While specific quantitative data from these studies are not extensively published, reports indicate that ongoing tumor xenograft experiments are in agreement with the in vitro observations of reduced tumor cell proliferation and induction of apoptosis.[1]

Clinical Development of Briciclib

The water-soluble derivative of ON-013100, briciclib, has been advanced into clinical trials. A Phase 1 dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of intravenously administered briciclib in patients with advanced solid tumors.

Clinical Trial Identifier: NCT02168725[2]

The primary objectives of this study were to determine the maximum tolerated dose (MTD) and the safety profile of briciclib. Secondary objectives included assessing the pharmacokinetic profile and documenting any anti-tumor activity.[4] As of the latest available information, the detailed results of this clinical trial have not been formally published in a peer-reviewed journal.

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of ON-013100 and briciclib on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of ON-013100 or briciclib for a specified duration (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and GI50 values are determined.

Western Blot Analysis

Objective: To measure the protein expression levels of Cyclin D1, c-Myc, p53, and Cleaved Caspase 3 in response to treatment.

Methodology:

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (Cyclin D1, c-Myc, p53, Cleaved Caspase 3) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantify the levels of Cyclin D1 and c-Myc proteins in cell lysates.

Methodology:

-

Coating: A 96-well plate is coated with a capture antibody specific for the target protein (Cyclin D1 or c-Myc).

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell lysates and a series of known protein standards are added to the wells and incubated.

-

Detection Antibody: A detection antibody, also specific for the target protein but binding to a different epitope, is added. This antibody is typically biotinylated.

-

Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A colorimetric substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of target protein.

-

Reaction Stoppage: The reaction is stopped with an acid solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader.

-

Quantification: The concentration of the target protein in the samples is determined by comparing their absorbance to the standard curve.

Logical Development and Future Directions

The development of ON-013100 follows a logical progression from a promising chemical scaffold to a clinical candidate. The initial discovery of the anti-proliferative activity of the benzyl styryl sulfone class likely led to medicinal chemistry efforts to optimize potency and drug-like properties, resulting in ON-013100. The identification of eIF4E as the molecular target provided a strong mechanistic rationale for its anti-cancer effects and guided further preclinical evaluation. The development of the water-soluble derivative, briciclib, was a key step in enabling clinical investigation.

Future research will likely focus on the full elucidation of the results from the Phase 1 clinical trial of briciclib to determine its safety, tolerability, and recommended Phase 2 dose. Further studies may explore its efficacy in specific cancer types with known eIF4E pathway dysregulation. Combination studies with other anti-cancer agents could also be a promising avenue for future development.

Experimental Workflow Diagram

Caption: Logical workflow of ON-013100 development.

References

ON-013100: A Potent Mitotic Inhibitor Targeting Protein Translation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100 is a novel benzylstyrylsulfone compound demonstrating significant potential as an antineoplastic agent. It functions as a potent mitotic inhibitor, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of ON-013100, focusing on its molecular target, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data on its cytotoxic activity are presented to facilitate further research and development.

Introduction

The search for novel anticancer therapeutics with specific mechanisms of action remains a cornerstone of oncological research. Mitotic inhibitors, which disrupt the process of cell division, have long been a successful class of chemotherapeutic agents. ON-013100 has emerged as a promising candidate in this class, exhibiting potent activity against a broad range of cancer cell lines at nanomolar concentrations[1]. This guide delves into the technical details of ON-013100's function as a mitotic inhibitor, providing a valuable resource for researchers in the field.

Mechanism of Action: Targeting eIF4E-Mediated Translation

ON-013100 and its water-soluble derivative, Briciclib (ON 014185), exert their anticancer effects through a novel mechanism involving the inhibition of protein translation[1]. The primary molecular target of these compounds is the eukaryotic translation initiation factor 4E (eIF4E)[1][2][3].

eIF4E is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap structure of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. By binding to eIF4E, ON-013100 disrupts its function, leading to a significant reduction in the translation of key proteins involved in cell cycle progression and proliferation, most notably Cyclin D1 and c-Myc[1][2].

The inhibition of Cyclin D1 and c-Myc translation disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase and ultimately triggering apoptosis[1].

Mechanism of action of ON-013100.

Quantitative Data: In Vitro Cytotoxicity

ON-013100 and its derivative Briciclib have demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are summarized in the tables below.

Table 1: GI50 Values of ON-013100 in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | GI50 (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MCF7 | Breast Cancer | 6.7 - 11.2 |

| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |

| AGS | Gastric Cancer | 6.7 - 11.2 |

| OE19 | Esophageal Cancer | 6.7 - 11.2 |

| OE33 | Esophageal Cancer | 6.7 - 11.2 |

| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |

Table 2: GI50 Values of Briciclib (ON 014185) in Various Cancer Cell Lines [1][3]

| Cell Line | Cancer Type | GI50 (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 |

| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 |

| MCF7 | Breast Cancer | 9.8 - 12.2 |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 |

| AGS | Gastric Cancer | 9.8 - 12.2 |

| OE19 | Esophageal Cancer | 9.8 - 12.2 |

| OE33 | Esophageal Cancer | 9.8 - 12.2 |

| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ON-013100.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT assay workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of ON-013100 in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect the levels of specific proteins, such as Cyclin D1 and c-Myc, in cell lysates.

Western blot workflow.

Protocol:

-

Cell Lysis: Treat cells with ON-013100 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Cell cycle analysis workflow.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ON-013100 for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

The primary signaling pathway affected by ON-013100 is the eIF4E-mediated translation initiation pathway. By inhibiting eIF4E, ON-013100 disrupts the translation of a specific subset of mRNAs that are highly dependent on the eIF4F complex for their translation. These often include mRNAs encoding for proteins involved in cell growth, proliferation, and survival, such as Cyclin D1 and c-Myc.

eIF4E signaling pathway and ON-013100 inhibition.

Conclusion

ON-013100 represents a promising class of mitotic inhibitors with a distinct mechanism of action targeting the translation initiation factor eIF4E. Its ability to potently inhibit the proliferation of a wide range of cancer cells by downregulating key cell cycle proteins like Cyclin D1 and c-Myc makes it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of ON-013100 and its derivatives.

References

The Role of ON-013100 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a novel small molecule inhibitor recognized for its anti-neoplastic properties. As a mitotic inhibitor, it plays a crucial role in disrupting the cell cycle, a fundamental process often dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanisms by which ON-013100 induces cell cycle arrest, with a particular focus on its impact on key regulatory pathways. While direct, comprehensive data for ON-013100 is emerging, its mechanism of action is largely understood through its close structural and functional analog, Rigosertib (ON 01910.Na). This document will leverage the extensive research on Rigosertib to elucidate the multifaceted role of ON-013100 in halting cellular proliferation, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling cascades.

Core Mechanism of Action: A Multi-pronged Approach to Cell Cycle Inhibition

The primary mechanism by which ON-013100 and its analog Rigosertib induce cell cycle arrest is through the inhibition of key kinases that are critical for cell cycle progression, most notably Polo-like kinase 1 (PLK1). This inhibition is non-ATP-competitive, offering a distinct advantage in terms of specificity and potential for overcoming resistance mechanisms associated with ATP-competitive inhibitors. The downstream effects of PLK1 inhibition are profound, culminating in a robust G2/M phase arrest.

Inhibition of Polo-like Kinase 1 (PLK1)

PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, ON-013100 disrupts these critical mitotic events, leading to mitotic catastrophe and ultimately, cell death in cancer cells.

Impact on the PI3K/Akt Pathway

In addition to its effects on PLK1, the broader multi-kinase inhibitory action of this class of compounds extends to the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of PI3K/Akt signaling by ON-013100 likely contributes to its anti-proliferative effects and the induction of apoptosis.

Downregulation of Cyclin D1 Expression

ON-013100 has been observed to inhibit the expression of Cyclin D1. Cyclin D1 is a crucial regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 to the S phase of the cell cycle. By reducing Cyclin D1 levels, ON-013100 can impede this critical checkpoint, further contributing to the overall cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

The following tables summarize the quantitative effects of Rigosertib, the close analog of ON-013100, on cell cycle distribution in various cancer cell lines. This data is illustrative of the expected effects of ON-013100.

Table 1: Effect of Rigosertib on Cell Cycle Distribution in DU145 Prostate Cancer Cells

| Treatment Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| 0 (Control) | 55 | 25 | 20 | [1] |

| 0.25 | 40 | 20 | 40 | [1] |

| 0.5 | 25 | 15 | 60 | [1] |

| 1.0 | 15 | 10 | 75 | [1] |

| 5.0 | 10 | 5 | 85 | [1] |

Table 2: IC50 Values of Rigosertib for PLK1 Inhibition and Cell Viability

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PLK1 IC50 | 9 nM | Cell-free assay | [1][2] |

| Cell Viability IC50 | 50-250 nM | Various tumor cell lines | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in studying ON-013100, the following diagrams have been generated using the DOT language.

Caption: ON-013100 induces G2/M arrest via PLK1 and PI3K/Akt inhibition.

Caption: Workflow for assessing ON-013100's effect on cell cycle.

Caption: Protocol for analyzing protein changes post-ON-013100 treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with ON-013100.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ON-013100 stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of ON-013100 (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

-

Cell Harvesting: At the end of the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. For each sample, acquire at least 10,000 events.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To assess the effect of ON-013100 on the expression levels of key cell cycle proteins such as Cyclin D1 and the phosphorylation status of histone H2AX (a marker of DNA damage).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ON-013100 stock solution

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-phospho-Histone H2A.X (Ser139), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed and treat cells with ON-013100 as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer.

-

Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

ON-013100 represents a promising anti-cancer agent that exerts its effects through the induction of cell cycle arrest, primarily at the G2/M transition. Its multi-targeted mechanism, centered on the inhibition of PLK1 and the PI3K/Akt pathway, provides a robust strategy for halting the proliferation of cancer cells. The methodologies and data presented in this guide, largely informed by its well-characterized analog Rigosertib, offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ON-013100. Future studies focusing directly on ON-013100 will be crucial to fully delineate its specific pharmacological profile and clinical utility.

References

An In-depth Technical Guide to the Cancer Cell Targets of ON-013100

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100 is a novel, orally bioavailable small molecule antineoplastic agent that has demonstrated potent activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of ON-013100 in cancer cells, focusing on its mechanism of action. The document details the core signaling pathways affected by ON-013100, presents quantitative data on its efficacy, and provides detailed experimental protocols for researchers to investigate its effects.

Introduction

ON-013100 and its water-soluble derivative, briciclib, have emerged as promising therapeutic agents in oncology. Their primary mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a critical regulatory protein in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer. By binding to eIF4E, ON-013100 disrupts the formation of the eIF4F translation initiation complex, leading to a downstream cascade of anti-cancer effects. This guide will delve into the specifics of this mechanism and its consequences on key cellular proteins and pathways.

Molecular Target and Signaling Pathway

The principal molecular target of ON-013100 in cancer cells is the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein that binds to the 5' cap structure of mRNAs, a crucial step for the initiation of translation for a subset of proteins involved in cell proliferation, survival, and angiogenesis.

Treatment of cancer cells with ON-013100 leads to the following key molecular events:

-

Inhibition of eIF4E-mediated Translation: ON-013100 binds to eIF4E, disrupting its ability to facilitate the translation of specific mRNAs.

-

Downregulation of Oncogenic Proteins: This inhibition of translation results in a significant reduction in the expression of key proteins that drive cancer cell proliferation and survival, most notably Cyclin D1 and c-Myc.

-

Induction of Apoptosis: The suppression of these oncogenic drivers, coupled with the enhanced expression of the tumor suppressor protein p53 and the executioner caspase, Cleaved Caspase-3, leads to the induction of programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the signaling pathway affected by ON-013100:

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of ON-013100 has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from MTT cell viability assays.

| Cell Line | Cancer Type | GI50 (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MCF7 | Breast Cancer | 6.7 - 11.2 |

| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |

| AGS | Gastric Cancer | 6.7 - 11.2 |

| OE19 | Esophageal Cancer | 6.7 - 11.2 |

| OE33 | Esophageal Cancer | 6.7 - 11.2 |

| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |

Table 1: GI50 values of ON-013100 in various cancer cell lines. Data sourced from AACR Journals.

Experimental Protocols

The following diagram outlines a typical experimental workflow to assess the in vitro effects of ON-013100 on cancer cells.

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of ON-013100 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

ON-013100 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of ON-013100 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ON-013100 solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve ON-013100).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis

This protocol is for detecting changes in the expression of Cyclin D1, c-Myc, p53, and Cleaved Caspase-3 in response to ON-013100 treatment.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Table 2: Recommended Primary Antibodies for Western Blotting

| Target Protein | Recommended Dilution |

| Cyclin D1 | 1:1000 |

| c-Myc | 1:1000 |

| p53 | 1:1000 |

| Cleaved Caspase-3 | 1:1000 |

ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is for the quantitative measurement of Cyclin D1 and c-Myc protein levels in cell lysates.

Materials:

-

Treated and untreated cancer cell lysates

-

Commercially available ELISA kit for human Cyclin D1 or c-Myc

-

Wash buffer

-

Substrate solution (TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare Reagents and Samples:

-

Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

-

Assay Procedure:

-

Add 100 µL of standard or sample to each well of the pre-coated microplate.

-

Incubate for the time specified in the kit manual (typically 1-2 hours at 37°C).

-

Aspirate and wash the wells several times with wash buffer.

-

Add 100 µL of biotin-conjugated detection antibody and incubate.

-

Aspirate and wash the wells.

-

Add 100 µL of HRP-conjugated secondary antibody/streptavidin and incubate.

-

Aspirate and wash the wells.

-

Add 100 µL of TMB substrate solution and incubate in the dark.

-

Add 50 µL of stop solution to terminate the reaction.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm immediately using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Cyclin D1 or c-Myc in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

ON-013100 represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of eIF4E. By disrupting cap-dependent translation of key oncogenic proteins, ON-013100 effectively induces cell cycle arrest and apoptosis in a variety of cancer cell types. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-cancer properties of this promising small molecule. The continued exploration of ON-013100 and its targets holds significant potential for the development of novel and effective cancer therapies.

References

Preclinical Profile of ON-013100: An eIF4E-Targeted Mitotic Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ON-013100 is a novel, orally bioavailable small molecule that has demonstrated potent anti-cancer activity in a range of preclinical studies. As a mitotic inhibitor, its primary mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of the translation of key oncogenic proteins. This targeted approach leads to the downstream suppression of crucial cell cycle and survival proteins, including Cyclin D1 and c-Myc, and the induction of apoptosis via the p53 and caspase pathways. In vitro studies have established its efficacy at nanomolar concentrations across various hematological and solid tumor cell lines. While in vivo xenograft studies have shown concordance with in vitro findings, specific quantitative data on tumor growth inhibition and detailed experimental protocols remain limited in publicly available literature. This guide synthesizes the current preclinical data on ON-013100, providing researchers with a comprehensive overview of its mechanism of action, biological effects, and the methodologies used in its evaluation.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in this process by binding to the 5' cap of messenger RNAs (mRNAs) and facilitating the translation of a specific subset of transcripts that encode for potent oncoproteins. These include proteins essential for cell cycle progression, such as Cyclin D1, and transcription factors that drive cell growth, like c-Myc.[1][2] Consequently, targeting eIF4E has emerged as a promising therapeutic strategy in oncology.

ON-013100 is a benzylstyryl sulfone derivative that has been identified as a potent inhibitor of eIF4E-mediated translation.[3][4] It is an orally bioavailable analog of briciclib (B1667788) (ON 013105), a water-soluble derivative that has advanced to clinical trials.[1] Preclinical investigations have revealed that ON-013100 exhibits significant anti-proliferative and pro-apoptotic effects in a variety of cancer models, highlighting its potential as a novel anti-cancer agent.

Mechanism of Action and Signaling Pathway

ON-013100 exerts its anti-tumor effects by directly targeting and disrupting the function of eIF4E.[4] This interaction is believed to interfere with the assembly of the eIF4F translation initiation complex, which is essential for the recruitment of ribosomes to the mRNA. By inhibiting eIF4E, ON-013100 selectively blocks the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins critical for cancer cell survival and proliferation.[2]

The primary downstream consequences of eIF4E inhibition by ON-013100 include:

-

Reduction of Cyclin D1 and c-Myc: Western blot and ELISA analyses have demonstrated a significant, dose-dependent decrease in the protein levels of both Cyclin D1 and c-Myc in cancer cell lines treated with ON-013100.[1] This reduction in Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle, contributes to the observed mitotic inhibition.

-

Induction of p53 and Apoptosis: Treatment with ON-013100 has been shown to enhance the expression of the tumor suppressor protein p53 and induce apoptosis, as evidenced by the increased levels of cleaved caspase-3.[1]

The following diagram illustrates the proposed signaling pathway affected by ON-013100:

In Vitro Efficacy

The anti-proliferative activity of ON-013100 has been evaluated across a panel of human cancer cell lines. The compound has demonstrated potent, nanomolar efficacy in various hematological and solid tumors.

Table 1: In Vitro Anti-Proliferative Activity of ON-013100

| Cancer Type | Cell Lines Tested | GI50 Range (nM) | Reference |

| Mantle Cell Leukemia (MCL) | JEKO-1, MINO | 6.7 - 11.2 | [1] |

| Breast Cancer | MCF7, MDA-MB-231 | 6.7 - 11.2 | [1] |

| Gastric Cancer | AGS | 6.7 - 11.2 | [1] |

| Esophageal Cancer | OE19, OE33, FLO-1 | 6.7 - 11.2 | [1] |

Notably, studies have indicated that ON-013100 is relatively non-toxic to normal endothelial cells, suggesting a favorable therapeutic window.[1]

In Vivo Efficacy

Preclinical in vivo studies using tumor xenograft models have been conducted to evaluate the anti-cancer activity of ON-013100. While detailed quantitative data from these studies are not extensively reported in the public domain, available information suggests that the in vivo efficacy is consistent with the potent in vitro observations.[1] Further research is required to delineate the optimal dosing, schedule, and tumor growth inhibition in various xenograft models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of ON-013100. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of ON-013100 or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value (the concentration at which cell growth is inhibited by 50%).

Protein Expression Analysis (Western Blot)

Western blotting is employed to detect and quantify the levels of specific proteins, such as Cyclin D1, c-Myc, p53, and cleaved caspase-3, in cell lysates.

Protocol:

-

Cell Lysis: Treat cells with ON-013100 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with ON-013100 for a specified time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preclinical data available for ON-013100 strongly support its potential as a novel anti-cancer therapeutic. Its targeted inhibition of eIF4E provides a clear mechanism of action that leads to the suppression of key oncogenic pathways and the induction of apoptosis. The potent in vitro activity at nanomolar concentrations across a range of cancer cell lines is particularly encouraging.

To further advance the preclinical development of ON-013100, future studies should focus on:

-

Comprehensive In Vivo Efficacy Studies: Detailed xenograft studies are needed to establish the optimal dosing, schedule, and spectrum of activity of ON-013100 in various cancer models. These studies should include quantitative measurements of tumor growth inhibition and survival analysis.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A thorough characterization of the pharmacokinetic properties and the relationship between drug exposure and target modulation is essential for guiding clinical trial design.

-

Biomarker Discovery: Identifying predictive biomarkers of response to ON-013100 will be crucial for patient selection in future clinical trials.

-

Combination Therapies: Investigating the synergistic potential of ON-013100 with other anti-cancer agents could lead to more effective treatment regimens.

References

- 1. mdpi.com [mdpi.com]

- 2. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ON-013100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to ON-013100: A Mitotic Inhibitor Targeting Cyclin D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100 is a novel benzyl (B1604629) styryl sulfone analog with potent antineoplastic properties. It functions as a mitotic inhibitor, primarily by downregulating the expression of Cyclin D1, a key regulator of cell cycle progression. This targeted mechanism of action leads to cell cycle arrest, predominantly at the G2/M phase, and subsequent induction of apoptosis in a variety of cancer cell lines. Its water-soluble prodrug, Briciclib (ON-014185), enhances its clinical applicability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with ON-013100, intended to support further research and drug development efforts in oncology.

Chemical Structure and Properties

ON-013100 is a synthetic small molecule characterized by a benzyl styryl sulfone core. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (E)-1-(4-hydroxy-3-methoxyphenyl)-2-((2,4,6-trimethoxystyryl)sulfonyl)ethane | |

| Molecular Formula | C₁₉H₂₂O₇S | [1] |

| Molecular Weight | 394.44 g/mol | [1] |

| CAS Number | 865783-95-5 | [1] |

| SMILES | COc1cc(OC)c(\C=C\S(=O)(=O)Cc2ccc(OC)c(O)c2)c(OC)c1 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

| Prodrug | Briciclib (ON-014185) is a phosphate (B84403) ester prodrug of ON-013100.[2] | [2] |

Mechanism of Action and Signaling Pathway

ON-013100 exerts its anticancer effects through a multi-faceted mechanism of action that culminates in cell cycle arrest and apoptosis. The primary target of ON-013100 is the translational machinery, specifically inhibiting the function of the eukaryotic translation initiation factor 4E (eIF4E).

Inhibition of eIF4E and Downregulation of Cyclin D1 and c-Myc

eIF4E is a key protein in the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival, including Cyclin D1 and the oncoprotein c-Myc. ON-013100, and its active form derived from the prodrug Briciclib, interferes with the function of eIF4E. This interference leads to a significant reduction in the translation of Cyclin D1 and c-Myc mRNA into their respective proteins.

Cell Cycle Arrest at G2/M Phase

Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical driver of the G1 to S phase transition in the cell cycle. By depleting the levels of Cyclin D1, ON-013100 disrupts this crucial checkpoint. While the direct inhibition of G1 progression would be an expected outcome, experimental evidence demonstrates that treatment with ON-013100 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests a more complex downstream effect on cell cycle regulation, potentially involving the disruption of other cell cycle checkpoints or the activation of DNA damage response pathways that ultimately lead to a G2/M arrest.

Induction of Apoptosis

The depletion of key survival proteins like c-Myc and the induction of cell cycle arrest by ON-013100 trigger the intrinsic apoptotic pathway. This is evidenced by the increased expression of the tumor suppressor protein p53 and the activation of effector caspases, such as cleaved caspase-3, which are key executioners of apoptosis.

Quantitative Data

The anti-proliferative activity of ON-013100 and its prodrug Briciclib has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-proliferative Activity of ON-013100

| Cell Line | Cancer Type | GI₅₀ (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MCF7 | Breast Cancer | 6.7 - 11.2 |

| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |

| AGS | Gastric Cancer | 6.7 - 11.2 |

| OE19 | Esophageal Cancer | 6.7 - 11.2 |

| OE33 | Esophageal Cancer | 6.7 - 11.2 |

| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |

Table 2: In Vitro Anti-proliferative Activity of Briciclib (ON-014185)

| Cell Line | Cancer Type | GI₅₀ (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 |

| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 |

| MCF7 | Breast Cancer | 9.8 - 12.2 |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 |

| AGS | Gastric Cancer | 9.8 - 12.2 |

| OE19 | Esophageal Cancer | 9.8 - 12.2 |

| OE33 | Esophageal Cancer | 9.8 - 12.2 |

| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of ON-013100.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of ON-013100 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

96-well flat-bottom plates

-

ON-013100 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of ON-013100 in complete growth medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of ON-013100. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using appropriate software.

Western Blot Analysis for Cyclin D1 and Apoptosis Markers

This protocol is used to determine the effect of ON-013100 on the protein expression levels of Cyclin D1, c-Myc, p53, and cleaved caspase-3.

Materials:

-

Cancer cell lines

-

ON-013100

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-p53, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Imaging system

Procedure:

-

Treat cells with ON-013100 at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with ON-013100.

Materials:

-

Cancer cell lines

-

ON-013100

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with ON-013100 at various concentrations for the desired time points.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

ON-013100 is a promising antineoplastic agent with a distinct mechanism of action centered on the inhibition of eIF4E-mediated translation of key oncogenic proteins, particularly Cyclin D1. This leads to potent anti-proliferative effects through G2/M cell cycle arrest and the induction of apoptosis in a range of cancer cell types. The development of its water-soluble prodrug, Briciclib, further enhances its potential for clinical translation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of ON-013100 in the fight against cancer.

References

ON-013100 (Rigosertib): An In-Depth Technical Guide to its Preclinical Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100, also known as Rigosertib, is a novel small molecule inhibitor currently under investigation for various oncological indications. As a styryl benzyl (B1604629) sulfone, its mechanism of action involves the disruption of critical cellular signaling pathways, primarily by acting as a Ras mimetic. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of ON-013100, compiling available data on its effects in various animal models. The information presented herein is intended to support further research and development of this compound by providing a detailed summary of its non-clinical safety assessment, including acute and chronic toxicity, and its potential effects on genetic material. While comprehensive proprietary data remains within regulatory filings, this guide synthesizes publicly available information to offer a detailed perspective for the scientific community.

Introduction

ON-013100 (Rigosertib) is a first-in-class agent that exerts its anti-neoplastic effects through a multi-targeted mechanism. It functions as a Ras mimetic, binding to the Ras-binding domains (RBDs) of its downstream effectors, such as PI3K and RAF kinases. This interaction competitively inhibits the binding of active Ras, thereby disrupting key signaling cascades implicated in cell proliferation, survival, and differentiation. This guide focuses on the preclinical safety evaluation of ON-013100, a critical component in its drug development process.

Mechanism of Action

ON-013100's primary mechanism of action is the disruption of the Ras signaling pathway. By mimicking Ras, it prevents the activation of downstream effector pathways, including the PI3K/Akt and Raf/MEK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Methodological & Application

ON-013100 In Vitro Experimental Protocol: A Detailed Guide for Researchers

FOR RESEARCH USE ONLY

Introduction

ON-013100 is a synthetic small molecule that has demonstrated potent anti-neoplastic properties in a variety of cancer cell lines. As a mitotic inhibitor, its primary mechanism of action involves the suppression of Cyclin D1 expression. This application note provides detailed protocols for the in vitro evaluation of ON-013100, including its effects on cell viability, the cell cycle, apoptosis, and the expression of key regulatory proteins. The following sections are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize ON-013100 in a laboratory setting.

Mechanism of Action

ON-013100 exerts its anti-cancer effects by targeting key proteins involved in cell cycle progression and proliferation. The compound acts as a mitotic inhibitor, leading to a halt in cell division. A primary target of ON-013100 is the downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition in the cell cycle. By reducing Cyclin D1 levels, ON-013100 effectively induces cell cycle arrest, preventing cancer cells from proliferating.

Furthermore, ON-013100 has been shown to modulate the eukaryotic translation initiation factor 4E (eIF4E). This interference with the translational machinery leads to a significant reduction in the expression of oncogenic proteins such as c-Myc. The downstream effects of ON-013100 activity also include the induction of apoptosis, or programmed cell death, through the activation of the p53 tumor suppressor pathway and the cleavage of caspase-3.

Caption: Signaling pathway of ON-013100.

Data Presentation

Table 1: In Vitro Efficacy of ON-013100 (GI50)

The following table summarizes the half-maximal growth inhibition (GI50) values of ON-013100 in various cancer cell lines. Data indicates that ON-013100 exhibits potent anti-proliferative activity at nanomolar concentrations across different cancer types.

| Cell Line | Cancer Type | GI50 (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |

| MCF7 | Breast Cancer | 6.7 - 11.2 |

| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |

| AGS | Gastric Cancer | 6.7 - 11.2 |

| OE19 | Esophageal Cancer | 6.7 - 11.2 |

| OE33 | Esophageal Cancer | 6.7 - 11.2 |

| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |

Table 2: Effect of ON-013100 on Cell Cycle Distribution

Treatment with ON-013100 has been observed to induce cell cycle arrest, particularly at the G2/M phase. The table below illustrates a representative example of the effect of ON-013100 on the cell cycle distribution of a cancer cell line.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | 55 | 25 | 20 |

| ON-013100 (0.1 µM) | 15 | 10 | 75 |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of ON-013100.

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with ON-013100 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

-